N-(2-naphthyl)octanamide
Description
N-(2-naphthyl)octanamide is an amide derivative featuring a naphthalene ring substituted at the 2-position with an octanamide group. It is synthesized via the reduction of N-acetylheptafluoro-2-naphthylamine using zinc in aqueous ammonia, a method that enables access to partially fluorinated naphthylamines and acetamides that are otherwise challenging to produce . This compound is of interest in medicinal and materials chemistry due to its aromatic backbone and lipophilic side chain, which influence its interactions with biological targets and solubility profiles.
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-naphthalen-2-yloctanamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-11-18(20)19-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3,(H,19,20) |
InChI Key |
RGNQBGVWAMCHNL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Octanamide Derivatives
ZX-J-19j [N-(2,3-diphenylquinoxalin-6-yl)octanamide]
- Structural Differences: ZX-J-19j replaces the naphthyl group with a 2,3-diphenylquinoxaline moiety, introducing additional aromatic rings and nitrogen atoms.
- Functional Role : Patented as a cyclophilin PPIase inhibitor, ZX-J-19j demonstrates specificity for protein-protein interaction modulation, unlike N-(2-naphthyl)octanamide, which lacks reported enzyme inhibition activity .
- Physicochemical Properties: The quinoxaline group likely increases polarity compared to the naphthalene system, altering LogD (predicted higher for this compound due to fewer heteroatoms).
N-(4-amino-2-methylphenyl)octanamide
- Structural Differences: Substitutes the naphthyl group with a 4-amino-2-methylphenyl ring.
- Key Properties: Acid pKa: 16.24 (calculated) LogD (pH 5.5): Higher lipophilicity than this compound due to the smaller aromatic system and methyl/amino substituents.
- Applications: The amino group enables hydrogen bonding, making it suitable for drug candidates targeting receptors requiring polar interactions.
Table 1: Comparison of Aromatic Octanamides
| Compound | Aromatic Group | Key Functional Groups | LogD (Estimated) | Biological Activity |
|---|---|---|---|---|
| This compound | Naphthalene | Octanamide | ~3.5* | Unknown |
| ZX-J-19j | 2,3-Diphenylquinoxaline | Octanamide | ~2.8* | Cyclophilin PPIase inhibition |
| N-(4-amino-2-methylphenyl) | 4-Amino-2-methylphenyl | Octanamide, -NH2 | ~2.0 | Potential drug intermediate |
*Estimated based on structural analogs.
Dimeric Octanamides
N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)octanamide)
Substituent Variants: Hydroxy vs. Naphthyl
N-Hydroxyoctanamide
- Structural Difference : Replaces the naphthyl group with a hydroxylamine (-NHOH) moiety.
- Safety Profile : Requires stringent handling (protective gloves, respiratory equipment) due to higher reactivity and toxicity compared to this compound .
- Applications : Likely serves as a reactive intermediate in organic synthesis, whereas the naphthyl derivative is more stable for material science applications.
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